![molecular formula C15H13ClN2O3S B2668616 N-[3-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide CAS No. 1445755-78-1](/img/structure/B2668616.png)
N-[3-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide
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Description
N-[3-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinases (JAKs). JAKs are a family of intracellular tyrosine kinases that play a crucial role in cytokine signaling pathways. CP-690,550 has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Scientific Research Applications
1. Chemical Structure and Molecular Interactions
The study of molecular structures and interactions is a critical area of research involving N-[3-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide. For instance, Tanusri Dey et al. (2015) analyzed the crystal structures of nimesulide triazole derivatives, including methanesulfonamide derivatives, to understand intermolecular interactions and molecular geometry (Dey et al., 2015). In another study by the same group in 2016, they conducted a structural analysis of three nimesulide derivatives, examining their intermolecular interactions and molecular surface electrostatic potentials (Dey et al., 2016).
2. Synthesis and Chemical Reactions
The synthesis and chemical reactions of compounds similar to N-[3-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide have been explored in several studies. For example, Craig et al. (2000) described the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via cyclisation reactions (Craig et al., 2000). Additionally, a study by Králová et al. (2019) on the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides, derived from serine and threonine, provides insight into the potential synthesis pathways of similar compounds (Králová et al., 2019).
properties
IUPAC Name |
N-[3-[(E)-3-(6-chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-22(20,21)18-13-4-2-3-12(9-13)14(19)7-5-11-6-8-15(16)17-10-11/h2-10,18H,1H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLAOJYDELVCCI-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)/C=C/C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[3-(6-chloropyridin-3-yl)prop-2-enoyl]phenyl}methanesulfonamide |
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